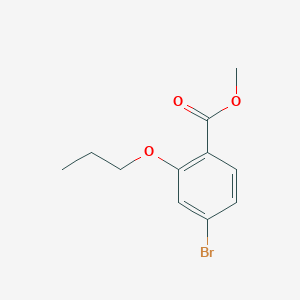amino}-4-methylpentanoate](/img/structure/B7960527.png)
methyl (2S)-2-{[(tert-butoxy)carbonyl](methyl)amino}-4-methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-2-{(tert-butoxy)carbonylamino}-4-methylpentanoate is a derivative of valine, an amino acid that plays a crucial role in biosynthesis of proteins. This compound finds its relevance in chemical synthesis, research, and industrial applications due to its structural properties and reactivity.
Métodos De Preparación
Synthetic routes and reaction conditions: : The synthesis of methyl (2S)-2-{(tert-butoxy)carbonylamino}-4-methylpentanoate typically involves the protection of valine’s amino group with tert-butoxycarbonyl (Boc) protection and subsequent esterification of the carboxyl group. Key reagents include tert-butyl dicarbonate and methanol, with the reaction typically being carried out under basic conditions such as sodium hydroxide.
Industrial production methods: : On an industrial scale, the compound is synthesized in large reactors where precise temperature control and solvent recycling optimize yield and minimize waste. Standard purification processes such as crystallization and chromatography are employed to ensure the desired purity levels.
Análisis De Reacciones Químicas
Types of reactions: : Methyl (2S)-2-{(tert-butoxy)carbonylamino}-4-methylpentanoate undergoes various reactions:
Oxidation: : This compound can be oxidized to form corresponding ketones and acids.
Reduction: : Reduction typically affects the ester group, converting it to alcohols.
Substitution: : Nucleophilic substitution can occur at the carbonyl carbon or the ester group.
Common reagents and conditions
Oxidizing agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: : Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution conditions: : Employing bases or acids to facilitate nucleophilic attack.
Major products formed: : These reactions yield various products such as esters, alcohols, and amines, depending on the reaction pathway and conditions used.
Aplicaciones Científicas De Investigación
Methyl (2S)-2-{(tert-butoxy)carbonylamino}-4-methylpentanoate is widely used in:
Chemistry: : It serves as a key intermediate in peptide synthesis, contributing to the construction of complex molecular structures.
Biology: : Used in studies involving enzyme-substrate interactions and protein engineering.
Medicine: : Plays a role in the synthesis of pharmaceuticals, particularly in the creation of protease inhibitors and other bioactive compounds.
Industry: : Utilized in the production of fine chemicals and as a building block for various commercial products.
Mecanismo De Acción
The compound exerts its effects primarily through its functional groups:
Molecular targets and pathways: : The ester and Boc-protected amine groups enable it to participate in various chemical reactions, particularly nucleophilic substitutions and esterifications. In biological systems, it can interact with enzymes and receptors, often modifying their activity or stability.
Comparación Con Compuestos Similares
Similar compounds include other Boc-protected amino acid derivatives such as:
Methyl (2S)-2-{: (tert-butoxy)carbonylamino}-4-methylbutanoate
Methyl (2S)-2-{: (tert-butoxy)carbonylamino}-4-methylhexanoate
Compared to these compounds, methyl (2S)-2-{(tert-butoxy)carbonylamino}-4-methylpentanoate offers unique reactivity patterns and steric effects due to its specific side-chain structure, making it particularly valuable in certain synthetic and research contexts.
Propiedades
IUPAC Name |
methyl (2S)-4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-9(2)8-10(11(15)17-7)14(6)12(16)18-13(3,4)5/h9-10H,8H2,1-7H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYQMDIHLQBTQL-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)N(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)N(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl (2r)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate](/img/structure/B7960451.png)
![Alfa-[[(1,1-dimethylethoxy)carbonyl]amino]-benzenacetic acid methyl ester](/img/structure/B7960457.png)






![Methyl 1-cyclopropyl-6-fluoro-8-methoxy-7-[3-(methylamino)piperidin-1-YL]-4-oxoquinoline-3-carboxylate](/img/structure/B7960498.png)
![[3-(Methoxycarbonyl)-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B7960510.png)
![Methyl (2S)-4-{[bis(4-methoxyphenyl)methyl]carbamoyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoate](/img/structure/B7960523.png)


![Methyl 3-[(3-methoxypropyl)sulfamoyl]benzoate](/img/structure/B7960548.png)
